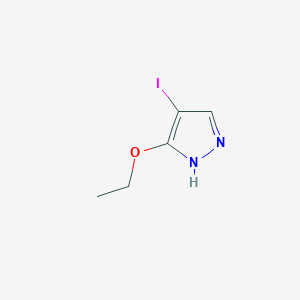

3-Ethoxy-4-iodo-1h-pyrazole

Description

Overview of Pyrazole (B372694) Heterocycles in Organic Synthesis and Advanced Materials

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The pyrazole scaffold is a prevalent feature in a multitude of biologically active molecules and functional materials. In the realm of pharmaceuticals, pyrazole derivatives have demonstrated a wide range of activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.

Beyond their medicinal applications, pyrazole-based structures are also investigated for their potential in the development of advanced materials. Their ability to act as ligands for transition metals makes them useful in the design of catalysts and metal-organic frameworks (MOFs). Furthermore, substituted pyrazoles are being explored as components of organic light-emitting diodes (OLEDs) and other functional materials. The inherent versatility of the pyrazole ring system allows for the introduction of various substituents, enabling the fine-tuning of its electronic and steric properties for specific applications.

Importance of Halogenated Pyrazole Scaffolds as Key Synthetic Intermediates

Halogenated pyrazoles, particularly iodo- and bromo-substituted derivatives, are highly valued as synthetic intermediates. The presence of a halogen atom provides a reactive handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Sonogashira, and Negishi couplings, allow for the formation of new carbon-carbon and carbon-heteroatom bonds at specific positions on the pyrazole ring.

The carbon-iodine bond is particularly advantageous in this context due to its lower bond dissociation energy compared to carbon-bromine or carbon-chlorine bonds, leading to higher reactivity in cross-coupling reactions. This enhanced reactivity often allows for milder reaction conditions and broader substrate scope. The strategic placement of a halogen on the pyrazole core enables chemists to construct complex molecular architectures that would be difficult to access through other synthetic routes. The use of protecting groups, such as the ethoxyethyl (EtOEt) group, is often employed to prevent unwanted side reactions at the pyrazole's NH group during these transformations. vulcanchem.comarkat-usa.org

Specific Contextualization of 3-Ethoxy-4-iodo-1H-pyrazole within Contemporary Pyrazole Research

Within the family of halogenated pyrazoles, this compound has emerged as a significant and versatile building block in contemporary organic synthesis. Its structure combines the reactive iodine atom at the 4-position with an ethoxy group at the 3-position. This specific arrangement offers a strategic advantage for the regioselective introduction of various functionalities onto the pyrazole core.

Research has demonstrated that this compound is a valuable precursor for creating libraries of novel pyrazole derivatives. nih.gov Its utility is primarily showcased in its application in palladium-catalyzed cross-coupling reactions, which facilitate the synthesis of a wide array of 4-substituted 3-ethoxypyrazoles. nih.gov These products can then be further modified, for instance, by hydrolysis of the ethoxy group to yield the corresponding pyrazol-3-one derivatives, which are another important class of compounds. nih.gov The accessibility and reactivity of this compound make it a key player in the ongoing exploration of new chemical entities based on the pyrazole scaffold.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₇IN₂O |

| Molecular Weight | 238.03 g/mol |

| Appearance | Not specified in literature, likely a solid or oil |

| CAS Number | 212593-49-6 |

Synthesis of this compound

The preparation of this compound is a key step in its utilization as a synthetic intermediate. A common and effective method for its synthesis involves the direct iodination of a 3-ethoxypyrazole precursor.

One reported synthesis starts from 3-ethoxy-1H-pyrazole. google.com The iodination is achieved using iodine in the presence of sodium iodide and potassium carbonate in a mixture of water and ethanol (B145695). google.com This reaction proceeds to afford this compound. google.com The reaction is typically stirred for a period and may require decolorization with sodium bisulfite. google.com

An alternative approach begins with the synthesis of ethyl 3-ethoxy-1H-pyrazole-4-carboxylate, which can be prepared from the reaction of hydrazine (B178648) monohydrochloride and diethyl 2-(ethoxymethylene)malonate. nih.gov This key intermediate can then be transformed into this compound through a series of steps. nih.gov

Applications in Organic Synthesis

The primary application of this compound lies in its role as a versatile building block in organic synthesis, particularly in the construction of more complex pyrazole derivatives through cross-coupling reactions.

Use as a Key Intermediate in Cross-Coupling Reactions

The iodine atom at the 4-position of this compound serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at this position with high regioselectivity.

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. This compound has been successfully employed in Suzuki-Miyaura couplings to introduce aryl and heteroaryl groups at the 4-position of the pyrazole ring. nih.gov These reactions typically involve the use of a palladium catalyst, a base, and a boronic acid or boronate ester. The resulting 4-aryl-3-ethoxypyrazoles are valuable scaffolds for further chemical exploration.

The Negishi coupling provides another efficient method for carbon-carbon bond formation. Research has shown that this compound can undergo Negishi cross-coupling reactions with various organozinc reagents. researchgate.net For example, it has been used in reactions with benzylzinc halides to synthesize 4-benzyl-3-ethoxypyrazoles. researchgate.net These products can be further functionalized, for instance, through subsequent iodination at the C5 position, opening up avenues to new chemical entities. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-ethoxy-4-iodo-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7IN2O/c1-2-9-5-4(6)3-7-8-5/h3H,2H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVTJXLWTVXOXCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=NN1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Ethoxy 4 Iodo 1h Pyrazole

Direct Synthetic Approaches to 3-Ethoxy-4-iodo-1H-pyrazole

Direct approaches to this compound typically involve the introduction of an iodine atom onto a pre-formed 3-ethoxypyrazole ring system. This is most commonly achieved through electrophilic iodination at the C4 position, which is electronically activated for such substitutions.

Directed Iodination of Ethoxypyrazole Precursors

The most straightforward route to this compound involves the direct iodination of a suitable 3-ethoxypyrazole precursor. The regioselectivity of this reaction is generally high, favoring substitution at the C4 position of the pyrazole (B372694) ring.

A key precursor for the synthesis of this compound is ethyl 3-ethoxy-1H-pyrazole-4-carboxylate. This intermediate can be synthesized through the reaction of diethyl 2-(ethoxymethylene)malonate with hydrazine (B178648) monohydrochloride. nih.gov The subsequent conversion of this carboxylate to the target compound involves a hydrolysis and decarboxylation step, followed by iodination. It has been reported that this sequence allows for the preparation of this compound. nih.gov

Electrophilic iodination of the 3-ethoxypyrazole core is a common and effective method for introducing the iodine atom at the 4-position. While molecular iodine (I₂) itself can be used, it is often employed in conjunction with an oxidizing agent to generate a more potent electrophilic iodine species, such as I⁺. Various reagent systems have been developed for the efficient iodination of pyrazoles and other electron-rich heterocyclic compounds.

Good yields for the iodination of pyrazoles bearing donor substituents have been achieved using a combination of molecular iodine, sodium iodide (NaI), and potassium carbonate (K₂CO₃) in aqueous ethanol (B145695) at room temperature. researchgate.net Another effective system involves the use of molecular iodine with an oxidizing agent like hydrogen peroxide (H₂O₂) or iodic acid (HIO₃). The I₂-HIO₃ system in a mixed solvent of acetic acid and carbon tetrachloride is particularly efficient and avoids toxic waste. researchgate.net N-Iodosuccinimide (NIS) in an acidic medium also serves as an effective iodinating agent for pyrazoles. researchgate.net

The choice of the iodinating system can be critical to achieving high yields and selectivity. The following table summarizes various reagent systems used for the electrophilic iodination of pyrazoles.

| Reagent System | Solvent | Temperature | Yield | Reference |

| I₂ / NaI / K₂CO₃ | aq. EtOH | 20-25 °C | 75-90% | researchgate.net |

| I₂ / HIO₃ | AcOH / CCl₄ | Not specified | Efficient | researchgate.net |

| N-Iodosuccinimide | Acidic Media | Not specified | Efficient | researchgate.net |

| KIO₃ / KI / H₂SO₄ | Not specified | Not specified | Effective | researchgate.net |

Electrophilic Cyclization Strategies

An alternative to direct iodination of a pre-formed pyrazole is the construction of the 4-iodopyrazole (B32481) ring itself through an iodine-mediated cyclization reaction. This approach builds the heterocyclic core and introduces the iodine substituent in a single, concerted step.

A notable method for the synthesis of 4-iodopyrazoles is the electrophilic cyclization of α,β-alkynic hydrazones. rsc.org These hydrazone precursors can be readily prepared from the condensation of propargyl aldehydes or ketones with hydrazines. Treatment of these α,β-alkynic hydrazones with molecular iodine in the presence of a base such as sodium bicarbonate (NaHCO₃) triggers an intramolecular cyclization. researchgate.net

The proposed mechanism involves the electrophilic attack of iodine on the alkyne, which is followed by the intramolecular nucleophilic attack of the hydrazone nitrogen. This cyclization event, followed by rearomatization, leads to the formation of the 4-iodopyrazole ring system in good to excellent yields. researchgate.net This method offers a powerful way to access a variety of substituted 4-iodopyrazoles.

Indirect and Modular Synthetic Pathways to the this compound Core

Indirect and modular synthetic strategies offer a more flexible and controlled approach to constructing the this compound core. These methods involve the stepwise assembly of the pyrazole ring from acyclic precursors, allowing for the precise placement of the desired functional groups. Such approaches are particularly valuable when direct functionalization proves difficult or lacks regioselectivity.

One plausible modular approach would involve the condensation of a β-ketoenol ether equivalent with a hydrazine, a classic method for pyrazole synthesis. To achieve the desired 3-ethoxy-4-iodo substitution pattern, one could envision a strategy starting with a precursor already containing the iodine atom or a group that can be readily converted to iodine.

A hypothetical modular synthesis could commence with an iodinated 1,3-dicarbonyl compound or its synthetic equivalent. For instance, the reaction of an α-iodo-β-ketoester with an O-ethylating agent could provide a key intermediate. Subsequent condensation of this functionalized acyclic precursor with hydrazine would then lead to the formation of the this compound ring. This stepwise approach allows for the strategic introduction of the ethoxy and iodo groups, offering a high degree of control over the final molecular architecture.

Another modular strategy could involve a [3+2] cycloaddition reaction. A suitably substituted diazo compound could react with an iodinated alkyne or alkene derivative that also bears a latent ethoxy group or a precursor to it. The regioselectivity of such cycloadditions is a critical factor and would need to be carefully controlled to ensure the formation of the desired 3,4-disubstituted pyrazole isomer. researchgate.net While specific examples for the synthesis of this compound via these modular routes are not extensively documented, the principles of pyrazole synthesis through condensation and cycloaddition reactions provide a solid foundation for the rational design of such indirect pathways. acs.orgnih.gov

Cyclocondensation Reactions of β-Oxo Thionoesters with Hydrazine Derivatives

Cyclocondensation reactions represent a foundational approach to pyrazole synthesis, most notably the Knorr synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. jk-sci.commdpi.comname-reaction.com A variation of this method employs β-oxo thionoesters as the 1,3-dielectrophile component. The presence of the thionoester group can influence the regioselectivity of the cyclization process due to the differential reactivity of the thiocarbonyl group compared to the ketone. The reaction proceeds through the initial nucleophilic attack of the hydrazine on one of the carbonyl carbons, followed by an intramolecular condensation and dehydration to form the aromatic pyrazole ring. While this method is a valid strategy for accessing the pyrazole core, specific examples detailing the synthesis of this compound using this particular pathway are not extensively documented in primary literature.

Multicomponent Reactions for Pyrazole Scaffold Assembly

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules like pyrazoles in a single, efficient step from three or more starting materials. beilstein-journals.org These reactions are highly atom-economical and can generate diverse libraries of compounds by varying the individual components. beilstein-journals.orglongdom.org

Several MCR strategies are employed for pyrazole synthesis:

Three-Component Reactions : A common approach involves the reaction of an aldehyde, a β-ketoester, and a hydrazine, often catalyzed by a mild Lewis acid such as Yb(PFO)₃. beilstein-journals.org Another strategy utilizes the condensation of aldehydes with hydrazone intermediates as a key tactic to produce pyrazoles. rsc.org

Four-Component Reactions : These reactions can assemble highly substituted pyrazoles. For instance, the reaction of aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate (B1144303) can yield fused pyrazole systems like dihydropyrano[2,3-c]pyrazoles. mdpi.com

These MCRs offer a convergent and efficient pathway to polysubstituted pyrazoles, and while a direct MCR synthesis for this compound is not specified, the methodologies provide a versatile platform for accessing similarly substituted pyrazole scaffolds. beilstein-journals.orgrsc.org

| Reaction Type | Components | Catalyst/Conditions | Product Type |

| 3-Component | Aldehydes, β-ketoesters, Hydrazines | Yb(PFO)₃ | Persubstituted Pyrazoles beilstein-journals.org |

| 3-Component | Thiazolidinedione chalcones, Benzaldehydes, N-tosyl hydrazine | Cs₂CO₃ in DMF | 3,4,5-Trisubstituted Pyrazoles rsc.org |

| 4-Component | Aldehydes, Malononitrile, β-ketoesters, Hydrazine hydrate | Sodium gluconate | Dihydropyrano[2,3-c]pyrazoles mdpi.com |

Catalytic Approaches in Pyrazole Formation

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of pyrazoles has benefited significantly from these advancements, particularly in the areas of green catalysis and photoredox catalysis.

The Knorr pyrazole synthesis, the reaction between a hydrazine and a 1,3-dicarbonyl compound, is traditionally performed under acidic conditions. jk-sci.comname-reaction.com Green chemistry principles have driven the development of more environmentally benign catalysts for this transformation. Ammonium chloride has been identified as an inexpensive, non-toxic, and readily available green catalyst for the Knorr synthesis. jetir.org Using a renewable solvent like ethanol further enhances the sustainability of the process. jetir.org This approach aligns with the goals of green chemistry by minimizing hazardous waste and utilizing safer reagents. jetir.org

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling reactions under exceptionally mild conditions. acs.orgacs.org This technique has been successfully applied to the synthesis of pyrazoles through aerobic annulation. organic-chemistry.orgnih.gov In this process, a photocatalyst absorbs visible light and initiates an electron transfer cascade. organic-chemistry.org One reported method involves the reaction of hydrazine with Michael acceptors, where the reaction is promoted by a photocatalyst and uses air as the terminal oxidant, making the process environmentally benign. acs.orgnih.gov This strategy proceeds through the oxidation of hydrazine to diazene, which then undergoes addition to the Michael acceptor and subsequent cyclization, differing from the conventional hydrazine-carbonyl condensation pathway. acs.orgorganic-chemistry.org Another approach utilizes a relay catalysis strategy for the formal [4+1] annulation of hydrazones with 2-bromo-1,3-dicarbonyl compounds to afford complex pyrazole scaffolds efficiently. acs.org

Challenges and Advances in Regioselective Synthesis of Iodinated Pyrazoles

The synthesis of specifically substituted iodinated pyrazoles, such as this compound, presents a significant challenge related to regiochemistry. Controlling the precise position of the iodine atom on the pyrazole ring is crucial, as different isomers can have vastly different chemical and biological properties. Research has focused on developing methods that provide high regiocontrol during either the cyclization step or the direct iodination of a pre-formed pyrazole ring.

Regiocontrol during Electrophilic Iodination and Cyclization

Controlling the position of iodine substitution on the pyrazole ring is a key synthetic hurdle. Two primary strategies are employed: direct electrophilic iodination of an existing pyrazole and electrophilic cyclization of an acyclic precursor.

Electrophilic Iodination of Pyrazoles: The direct iodination of the pyrazole ring is a common method, but it can lead to a mixture of isomers. The outcome is highly dependent on the reaction conditions and the directing effects of the substituents already on the ring. nih.gov A notable study demonstrated a highly selective approach to iodinating 1-aryl-3-CF₃-pyrazoles, where different conditions yielded distinct regioisomers. nih.gov

| Reagents | Position of Iodination | Proposed Mechanism |

| I₂ / Ceric Ammonium Nitrate (CAN) | C4-position | Electrophilic substitution mediated by an oxidant. nih.gov |

| 1. n-BuLi2. I₂ | C5-position | Deprotonation at the most acidic C-H bond (C5) to form a lithium pyrazolide, followed by trapping with elemental iodine. nih.gov |

A specific method for the synthesis of This compound has been reported where 3-ethoxy-1H-pyrazole is treated with iodine, sodium iodide, and potassium carbonate in a mixture of water and ethanol. google.com This direct approach provides the desired C4-iodinated product.

Electrophilic Cyclization: An alternative strategy involves the electrophilic cyclization of α,β-alkynic hydrazones. nih.gov In this method, the hydrazone is treated with molecular iodine in the presence of a base like sodium bicarbonate. nih.gov The reaction proceeds via an electrophilic attack of iodine on the alkyne, which triggers a cyclization to form the pyrazole ring, incorporating the iodine atom at the C4-position in a single, regioselective step. nih.gov This method is effective for a wide range of substrates, tolerating various functional groups. nih.gov

Strategic Application of N-Protecting Groups in the Synthesis of this compound

The synthesis of specifically substituted pyrazoles, such as this compound, necessitates a nuanced approach to chemical strategy, particularly concerning the management of the reactive N-H group. The introduction of N-protecting groups is a critical step to ensure regioselectivity in subsequent functionalization, such as iodination, and to prevent unwanted side reactions. The choice of protecting group is not trivial, as it can significantly influence the reaction's outcome, including the position of substitution and the stability of the molecule throughout the synthetic sequence. Two commonly employed protecting groups in this context are the ethoxyethyl (EtOEt) group and the tert-butoxycarbonyl (Boc) group, each exhibiting distinct characteristics that affect the synthetic pathway.

2 Strategic Application of N-Protecting Groups (e.g., Ethoxyethyl, Boc)

In the synthesis of substituted iodo-1H-pyrazoles, the protection of the N-H group is essential. Both N-ethoxyethyl (EtOEt) and N-Boc protected pyrazole derivatives have been synthesized in good to excellent yields. However, the stability and behavior of these protecting groups differ under various reaction conditions. For instance, the Boc protecting group has been reported to be unstable during certain subsequent reactions, including those involving lithium organic compounds and during GC-MS analysis. This instability led researchers to focus on the more robust EtOEt protected pyrazole derivatives for further transformations. nih.govnih.govmdpi.com

The introduction of the EtOEt group is typically achieved by reacting the pyrazole with ethyl vinyl ether. This reaction can be exothermic, especially on a larger scale, and requires careful temperature control to prevent it from becoming unmanageable. Controlled, portion-wise addition of ethyl vinyl ether to a solution of the pyrazole in dichloromethane (B109758) with a catalytic amount of trifluoroacetic acid (TFA) at temperatures between 28–33 °C has been shown to be an effective method. nih.gov

The following table summarizes the synthesis of various N-ethoxyethyl protected iodo-pyrazoles, demonstrating the utility of this protecting group for different substitution patterns.

| Starting Material Substituents (R, R¹, R²) | Reaction Time (h) | Product Number | Yield (%) |

| I, I, H | 78 | 6a | 86 |

| I, Br, H | 78 | 7a | 77 |

| I, H, CF₃ | 14 | 8a | 75 |

| I, NO₂, H | 14 | 9a | 77 |

| NO₂, I, H | 14 | 10a | 80 |

| I, COOEt, H | 14 | 11a | 43 |

| I, Me, H | 78 | 12a | 80 |

| Br, NO₂, H | 24 | 13a | 75 |

| Br, COOEt, H | 24 | 14a | 83 |

Table adapted from research on the synthesis of N-ethoxyethyl protected pyrazoles. mdpi.com

1 Influence of Protecting Groups on Positional Selectivity

The primary role of an N-protecting group in the synthesis of this compound is to direct the electrophilic iodination to the C4 position of the pyrazole ring. Electrophilic substitution on the pyrazole ring generally occurs at the 4-position due to the electronic properties of the heterocyclic system. nih.gov The introduction of a protecting group at one of the nitrogen atoms can further influence this inherent regioselectivity through both steric and electronic effects.

While both EtOEt and Boc groups serve to block the N-H reactivity, their influence on the precise outcome of iodination can differ. The ethoxy group at the 3-position is an electron-donating group, which activates the pyrazole ring towards electrophilic substitution, particularly at the C4 and C5 positions. The N-protecting group's size and electronic nature can modulate this activation. A bulky protecting group might sterically hinder substitution at the adjacent C5 position, thereby reinforcing the preference for iodination at the C4 position.

In the case of the EtOEt group, its relative flexibility and electronic nature are compatible with the high regioselectivity required for C4 iodination. The Boc group, while also effective in directing substitution to the C4 position, can be labile under acidic conditions sometimes used for iodination, potentially leading to mixtures of protected and unprotected products or undesired side reactions. The choice of iodinating agent and reaction conditions is therefore crucial when using the Boc group to ensure selective C4 iodination without premature deprotection.

2 Investigation of Protecting Group Migration and Rearrangement

A significant phenomenon observed during the synthesis of N-protected iodo-pyrazoles is the migration of the ethoxyethyl (EtOEt) protecting group under acidic conditions. nih.gov Monitoring the reaction of 3,4-diiodo-1H-pyrazole and 4-bromo-3-iodo-1H-pyrazole with ethyl vinyl ether in the presence of a catalytic amount of trifluoroacetic acid (TFA) revealed the formation of isomeric mixtures. nih.gov

Initially, a mixture of N-protected isomers is detected. For example, in the protection of a 3-iodo-pyrazole, both the 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole and the thermodynamically less stable 1-(1-ethoxyethyl)-5-iodo-1H-pyrazole can be formed. However, upon prolonged exposure to the acidic reaction medium, the equilibrium shifts towards the thermodynamically more stable isomer. It has been observed that after several hours at room temperature, only trace amounts of the 5-iodo isomer remain, indicating a migration of the EtOEt group from one nitrogen to the other. nih.gov This rearrangement is a crucial consideration for ensuring the synthesis of a single, desired regioisomer.

In contrast to the observed migration of the EtOEt group, the N-Boc group on pyrazoles does not typically undergo rearrangement. Instead, the primary concern with the Boc group is its lability. It has been noted that the Boc group is not sufficiently stable in reactions involving organolithium compounds and can also be cleaved during GC-MS analysis. nih.govmdpi.com This instability under certain nucleophilic or analytical conditions highlights a key difference in the behavior of the two protecting groups. While the EtOEt group's migratory nature requires careful control of reaction time and conditions to ensure isomeric purity, the Boc group's lability necessitates the selection of compatible downstream reaction conditions to avoid unintended deprotection.

Chemical Reactivity and Derivatization Strategies of 3 Ethoxy 4 Iodo 1h Pyrazole

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of an iodine atom at the C4 position of the pyrazole (B372694) ring makes 3-ethoxy-4-iodo-1H-pyrazole an excellent substrate for various transition metal-catalyzed cross-coupling reactions. These reactions facilitate the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Methodologies

Palladium catalysts are extensively used for the functionalization of this compound, enabling the introduction of aryl, benzyl (B1604629), and alkynyl groups.

The Negishi cross-coupling reaction has been successfully employed for the C4-benzylation of this compound. This reaction involves the coupling of the iodopyrazole with an organozinc reagent in the presence of a palladium catalyst. Studies have shown that the reaction between this compound and various benzylzinc halides proceeds efficiently under optimized conditions, yielding a series of 4-benzyl-3-ethoxy-1H-pyrazoles. researchgate.net These products can be further functionalized, for instance, by iodination at the C5 position, creating novel building blocks for chemical libraries. researchgate.net

Detailed research findings have demonstrated the robustness of this method with a series of electron-poor benzylzinc halides. The use of simplified and optimized reaction conditions makes this a practical approach for the synthesis of diverse 4-benzyl-3-ethoxy-1H-pyrazole derivatives. researchgate.net

Table 1: Negishi Cross-Coupling of this compound with Benzylzinc Halides

| Entry | Benzylzinc Halide | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzylzinc chloride | 4-Benzyl-3-ethoxy-1H-pyrazole | 75 |

| 2 | 4-Fluorobenzylzinc chloride | 3-Ethoxy-4-(4-fluorobenzyl)-1H-pyrazole | 80 |

While C4-benzylation is well-documented, the Negishi cross-coupling for C4-arylation of this compound is less explored in the available literature.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. However, specific examples of its application to this compound for C4- and C5-arylation are not extensively detailed in the reviewed literature. In principle, the C4-iodo substituent should readily participate in Suzuki-Miyaura coupling with various arylboronic acids in the presence of a suitable palladium catalyst and base. Further derivatization at the C5 position, following an initial C4-arylation and subsequent C5-halogenation, could also be envisioned.

The Sonogashira cross-coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. For pyrazole substrates, protection of the N-H group is often necessary as pyrazoles can act as ligands for transition metals, potentially interfering with the catalytic cycle. arkat-usa.org

Studies on the Sonogashira coupling of a related compound, 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole, with phenylacetylene (B144264) have been conducted. arkat-usa.org This suggests that N-protected derivatives of this compound would be suitable substrates for this transformation. The direct Sonogashira coupling of the N-unsubstituted this compound may be challenging due to the acidic nature of the N-H proton, which can lead to side reactions.

Copper-Mediated Transformations and other Metal Catalyses

Copper-catalyzed reactions offer an alternative to palladium-based methodologies. One notable application is the copper(I)-mediated coupling of 4-iodopyrazoles with alcohols to form 4-alkoxypyrazoles. However, research in this area has indicated that the direct C-O coupling reaction of N-unprotected 4-iodopyrazoles with alcohols can be unsuccessful under the tested conditions. nih.gov This highlights the importance of N-protection in certain copper-catalyzed transformations of iodopyrazoles.

Organometallic Reagent Chemistry

The generation of organometallic reagents from this compound opens up another avenue for its derivatization, allowing for reactions with a variety of electrophiles.

The formation of a Grignard reagent from this compound would involve the reaction of the iodopyrazole with magnesium metal. However, the acidic N-H proton of the pyrazole ring is incompatible with the highly basic nature of Grignard reagents. Therefore, N-protection is a prerequisite for the successful formation of a stable Grignard reagent from this substrate. Studies have shown that N-protected 4-iodopyrazoles can be readily converted to their corresponding Grignard reagents. arkat-usa.org

Similarly, the formation of organolithium reagents through direct lithiation or halogen-lithium exchange would also necessitate N-protection. The N-H proton would be readily deprotonated by the strongly basic organolithium reagent. Directed ortho-lithiation, where a substituent directs the deprotonation to an adjacent position, is a common strategy for functionalizing aromatic and heteroaromatic rings. However, for this compound, the acidic N-H proton would likely be the primary site of reaction with an organolithium base.

Grignard Reagent Applications for Functionalization

Grignard reagents are a cornerstone in the functionalization of iodopyrazoles, facilitating the formation of new carbon-carbon bonds at the site of iodination. wikipedia.orgmasterorganicchemistry.com The reactivity, however, is highly dependent on the position of the iodine atom and the presence of protecting groups on the pyrazole nitrogen.

The conversion of the C4-iodo group into a Grignard reagent via iodo-magnesium exchange is a key step for further derivatization. Research on related N-protected diiodopyrazoles provides insight into the selectivity of this reaction. Studies involving 1-(1-ethoxyethyl)-3,4-diiodo-1H-pyrazole have shown that Grignard reagents like ethylmagnesium bromide (EtMgBr) can selectively react with the iodine atom at the 4-position. arkat-usa.orgresearchgate.net

This selectivity is influenced by reaction temperature. At +5 °C, the reaction on the diiodo-analogue shows little selectivity, yielding a mixture of products resulting from exchange at both the C3 and C4 positions. arkat-usa.orgresearchgate.net However, decreasing the temperature significantly enhances the selectivity for the iodo-magnesium exchange at the C4 position. At -40 °C, the ratio of C4-formylated product to C3-formylated product can reach 4:1, although the reaction may not proceed to full conversion. arkat-usa.orgresearchgate.net This demonstrates that the C4 iodo group is more susceptible to exchange than an iodo group at the C3 position under specific conditions, a principle that is applicable to this compound functionalization.

Table 1: Temperature Effect on Iodo-Magnesium Exchange Selectivity in 1-(1-ethoxyethyl)-3,4-diiodo-1H-pyrazole

| Reaction Temperature (°C) | Ratio of C4 to C3 Aldehyde Product | Conversion |

|---|---|---|

| +5 | 1:1 | Full |

| -10 | 2:1 | 90% |

| -40 | 4:1 | 70% |

Data derived from studies on N-protected 3,4-diiodopyrazole, illustrating the principle of C4 selectivity. arkat-usa.orgresearchgate.net

Once the Grignard reagent is formed at the C4 position, it can be trapped with various electrophiles to introduce new functional groups. A common and useful transformation is the reaction with a formylating agent, such as N,N-dimethylformamide (DMF), to yield pyrazole-4-carbaldehydes. umich.eduresearchgate.net

For instance, 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole can be readily converted into its Grignard reagent and subsequently treated with DMF to synthesize 1-(1-ethoxyethyl)-1H-pyrazole-4-carbaldehyde in good yield. arkat-usa.orgresearchgate.net This established protocol highlights a reliable method for introducing an aldehyde group at the C4 position of the pyrazole nucleus, which can then serve as a versatile handle for further synthetic modifications. The successful formylation of the C4 position underscores the utility of the iodo-magnesium exchange reaction in creating valuable pyrazole building blocks. arkat-usa.orgresearchgate.net

Directed Lithiation and Subsequent Electrophilic Trapping

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. semanticscholar.orgwikipedia.org This method relies on a directing metalating group (DMG) that coordinates with an organolithium reagent, facilitating deprotonation at an adjacent position. researchgate.netharvard.edu For pyrazoles, a substituent on the nitrogen atom can act as a DMG, directing lithiation to the C5 position.

In studies of N-protected pyrazole derivatives, direct lithiation has been successfully performed using strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). arkat-usa.org The N-ethoxyethyl (EtOEt) protecting group, for example, can direct the lithiation to the C5 position. The resulting lithiated intermediate can then be trapped by an electrophile, such as DMF, to yield the corresponding 5-formylated pyrazole derivative in good yields. arkat-usa.org This approach offers an alternative pathway to functionalize the pyrazole ring, complementing the metal-halogen exchange methods and providing access to a different substitution pattern.

Functional Group Interconversions on the Pyrazole Nucleus

Beyond derivatization at the C4 position, the 3-ethoxy group and the N-H proton of this compound are amenable to various functional group interconversions, further expanding its synthetic utility.

Hydrolysis of the 3-Ethoxy Group to Pyrazol-3-one Derivatives

The 3-ethoxy group serves as a masked ketone. It can be readily hydrolyzed under appropriate conditions to yield the corresponding pyrazol-3-one derivative. researchgate.net This transformation is significant as the pyrazol-3-one (also known as pyrazolone) scaffold is a key component in many pharmaceutically active compounds and dyes. The ability to carry the stable 3-ethoxy group through several synthetic steps before converting it to the pyrazol-3-one core offers considerable strategic advantages in multistep syntheses. researchgate.net

N-Arylation Reactions (e.g., Lam and Cham method)

The pyrazole nitrogen can be functionalized through N-arylation reactions. The Lam-Chan and related Chan-Lam-Evans coupling methods, which utilize copper catalysts, are effective for forming C-N bonds. These methods have been successfully applied to 3-ethoxypyrazole derivatives to introduce aryl groups at the N1 position. researchgate.net This reaction provides a direct route to a diverse range of N-aryl-3-ethoxy-4-iodopyrazoles, which can then undergo further modifications at the C4-iodo position or hydrolysis of the ethoxy group, demonstrating the compound's role as a versatile platform for creating complex, multi-substituted pyrazole structures. researchgate.net

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-(1-ethoxyethyl)-3,4-diiodo-1H-pyrazole |

| Ethylmagnesium bromide |

| 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole |

| 1-(1-ethoxyethyl)-1H-pyrazole-4-carbaldehyde |

| n-butyllithium |

| Lithium diisopropylamide |

| N,N-dimethylformamide |

Selective Functionalization at the C5 Position

The selective introduction of functional groups at the C5 position of the this compound scaffold is a critical step for elaborating the core structure into more complex chemical entities. Research has shown that the C5 proton of N-substituted pyrazoles exhibits significant acidity, allowing for its selective removal by strong bases. This reactivity is harnessed through a strategy known as directed ortho-metalation (DoM), particularly after the installation of a suitable protecting group on the N1 nitrogen.

The most effective strategy for C5 functionalization involves a sequence of N-protection followed by deprotonation and subsequent reaction with an electrophile. The N-ethoxyethyl (EtOEt) group has been identified as an effective ortho-directing group for this purpose. umich.edu The process begins with the protection of the N-H group of the pyrazole. Following protection, treatment with a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), selectively abstracts the proton at the C5 position. umich.edu This generates a highly reactive C5-lithiated pyrazole intermediate. This intermediate can then be "quenched" with various electrophiles to install a wide range of substituents at the C5 position. For example, the introduction of a formyl group to yield a C5-carbaldehyde can be achieved using an appropriate formylating agent. umich.edu

This directed metalation approach offers a powerful and regioselective method for derivatization, bypassing the challenges associated with electrophilic aromatic substitution, which typically favors the C4 position in pyrazoles. arkat-usa.orgresearchgate.net

Further derivatization strategies, such as palladium-catalyzed cross-coupling reactions, have also been noted for functionalizing the C5 position of the broader 3-ethoxypyrazole class. nih.gov Reactions like the Suzuki-Miyaura coupling for C5-arylation and the Negishi reaction for C5-benzylation have been successfully employed on related 3-ethoxypyrazole derivatives, indicating potential applicability to the this compound system, likely following a halogen-metal exchange or other activation at the C5 site. nih.gov

The table below summarizes the directed ortho-metalation strategy for functionalizing the C5 position of N-protected pyrazole derivatives, a method directly applicable to the this compound core.

| Starting Material (N-Protected Pyrazole) | Reagents | Intermediate | Electrophile | Product at C5 | Reference |

|---|---|---|---|---|---|

| 1-(1-Ethoxyethyl)-3-ethoxy-4-iodo-1H-pyrazole | 1. n-BuLi or LDA 2. Electrophile | 1-(1-Ethoxyethyl)-3-ethoxy-4-iodo-1H-pyrazol-5-yllithium | N,N-Dimethylformamide (DMF) | -CHO (Formyl) | umich.edu |

| 1-(1-Ethoxyethyl)-3-ethoxy-4-iodo-1H-pyrazole | 1. n-BuLi or LDA 2. Electrophile | 1-(1-Ethoxyethyl)-3-ethoxy-4-iodo-1H-pyrazol-5-yllithium | Iodine (I₂) | -I (Iodo) | nih.gov |

| 1-(1-Ethoxyethyl)-3-ethoxy-4-iodo-1H-pyrazole | 1. n-BuLi or LDA 2. Electrophile | 1-(1-Ethoxyethyl)-3-ethoxy-4-iodo-1H-pyrazol-5-yllithium | Carbon Dioxide (CO₂) | -COOH (Carboxyl) | umich.edu |

Advanced Applications of 3 Ethoxy 4 Iodo 1h Pyrazole As a Synthetic Synthon

Role as a Versatile Building Block in Complex Molecular Synthesis

The unique substitution pattern of 3-Ethoxy-4-iodo-1H-pyrazole provides two distinct reactive sites. The iodine atom at the C4 position is amenable to various palladium-catalyzed cross-coupling reactions, while the N-H group of the pyrazole (B372694) ring can be readily substituted or protected, and the C5 position can be functionalized. This multi-faceted reactivity establishes it as a cornerstone for building complex molecules.

This compound serves as an excellent starting point for generating libraries of new chemical entities (NCEs), which are crucial for drug discovery and materials science research. The ability to introduce diverse substituents at various positions on the pyrazole core allows for the systematic exploration of chemical space.

Research programs focused on discovering new bioactive molecules have utilized this compound and its isomer, 3-ethoxy-5-iodo-1H-pyrazole, as key intermediates. mdpi.comacs.org For instance, after transformation into derivatives like 4-benzyl-3-ethoxy-5-iodo-1H-pyrazoles, these compounds become original building blocks for preparing extensive libraries of NCEs. mdpi.com This approach has been instrumental in the discovery of inhibitors for enzymes such as human dihydroorotate (B8406146) dehydrogenase (DHODH), where screening of NCE libraries derived from pyrazole synthons led to the identification of potent antiviral compounds. nih.gov The iodine atom is particularly useful as it allows for a wide range of modifications, making the resulting pyrazole derivatives attractive for researchers exploring innovative molecular structures. nih.gov

The true synthetic power of this compound is demonstrated in its application for preparing pyrazoles with multiple, varied substituents. The presence of the iodo group at the C4 position facilitates the introduction of aryl, benzyl (B1604629), and other carbon-based fragments through well-established cross-coupling methodologies.

Key transformations that highlight its versatility include:

Negishi Cross-Coupling: This reaction has been successfully employed to synthesize 4-benzyl-3-ethoxy-1H-pyrazole derivatives from this compound and various benzylzinc halides. mdpi.com

Suzuki-Miyaura Reaction: This method is used for C4-arylation, allowing the introduction of various aryl groups onto the pyrazole ring. acs.org

Sonogashira Cross-Coupling: Following N-protection (e.g., with an ethoxyethyl group), the iodo-substituent can undergo Sonogashira coupling with terminal alkynes, such as phenylacetylene (B144264), to yield phenylethynyl pyrazole derivatives. researchgate.netnih.govrsc.org

N-Arylation: The nitrogen atom of the pyrazole ring can be arylated using methods like the Lam and Cham reaction conditions. acs.org

These reactions can be performed sequentially to build highly functionalized pyrazole cores. For example, starting from this compound, one can perform a C4-benzylation via Negishi coupling, followed by iodination at the C5 position, creating a trisubstituted pyrazole that is itself a versatile building block for further diversification. mdpi.com

Table 1: Examples of Multiply Substituted Pyrazoles Derived from this compound This table is scrollable.

| Starting Material | Reaction Type | Reagents | Product | Reference |

|---|---|---|---|---|

| This compound | Negishi Coupling | Benzylzinc halides, Pd catalyst | 4-Benzyl-3-ethoxy-1H-pyrazoles | mdpi.com |

| This compound | Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst | 4-Aryl-3-ethoxy-1H-pyrazoles | acs.org |

| N-Protected this compound | Sonogashira Coupling | Phenylacetylene, Pd/Cu catalyst | N-Protected 3-Ethoxy-4-(phenylethynyl)-1H-pyrazole | researchgate.netnih.gov |

| This compound | N-Arylation (Lam/Cham) | Arylboronic acids, Cu catalyst | 1-Aryl-3-ethoxy-4-iodo-1H-pyrazoles | acs.org |

Precursors for Catalysis and Advanced Materials

The derivatives of this compound are not only endpoints but also crucial intermediates for creating functional molecules used in catalysis and materials science. The pyrazole nucleus is a privileged scaffold for these applications due to its electronic properties and ability to coordinate with metals.

In a general context, pyrazole-containing molecules are widely recognized as effective ligands in transition-metal catalysis. Their nitrogen atoms can coordinate with metal centers, and the properties of the resulting complex can be fine-tuned by altering the substituents on the pyrazole ring. This makes derivatives of this compound attractive precursors for custom ligand synthesis.

Pyrazole-based ligands are valued for their structural diversity and the flexible ligand design possibilities they offer. nih.gov For example, pyrazole-substituted pyridines have emerged as versatile bidentate ligands that can modulate reactivity and selectivity in cross-coupling, cycloaddition, and photocatalytic reactions. thieme-connect.com Pincer-type ligands incorporating protic pyrazole units have shown significant promise in creating complexes for metal-ligand cooperative catalysis. nih.gov The development of manganese catalysts coordinated with pyrazole ligands for efficient transfer hydrogenation reactions underscores their practical utility. rsc.org The ability to systematically introduce a variety of functional groups onto the this compound scaffold allows for the rational design of new ligands with tailored steric and electronic properties for specific catalytic applications.

The pyrazole core is a key component in various materials developed for organic light-emitting diodes (OLEDs). Its electron-rich nature makes it suitable for use in hole-transporting layers (HTLs), emissive layers (EMLs), and as a component of host materials. ijcce.ac.irresearchgate.net

Several classes of pyrazole derivatives have been successfully employed in OLEDs:

Bipolar Host Materials: Bipolar compounds containing both an electron-donating unit (like carbazole) and an electron-accepting unit (like pyrazole) have been developed as universal host materials for high-efficiency phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. nih.gov

Emissive Materials: Pyrazoline derivatives, a related class of compounds, exhibit intriguing photophysical properties and have been used as emissive materials in OLEDs, often leading to blue or blue-green light emission. researchgate.netgrafiati.com N-acyl pyrazole derivatives that show luminescence in the solid state are also being explored for their potential as emitters. rsc.org

Hole-Transport Materials: The excellent hole-transporting capabilities of some pyrazole derivatives have led to their use in the HTL of OLED devices. ijcce.ac.irrsc.org

Lanthanide Complexes: Heteroleptic cerium(III) complexes incorporating substituted pyrazole ancillary ligands have been developed as highly efficient blue emitters for OLEDs, demonstrating near-unity photoluminescence quantum yields. acs.org

The synthetic accessibility of diverse pyrazole structures, enabled by synthons like this compound, is critical for tuning the optoelectronic properties required for advanced OLED performance.

The unique properties of the pyrazole ring have led to its incorporation into materials designed for a range of environmental and energy-related applications.

Electrocatalysis: Pyrazole derivatives are gaining attention in electrocatalysis. They can be functionalized through electrooxidative methods to create new C-S or N-N coupled products. mdpi.com Furthermore, pyrazole-bridged dinuclear cobalt complexes have been designed as molecular electrocatalysts for the reduction of carbon dioxide (CO2) to carbon monoxide (CO). us.es In another application, pyrazole-mediated on-surface synthesis has been used to create nickel/nickel oxide hybrid electrocatalysts for efficient hydrogen production. acs.org

Carbon Dioxide Capture: Materials incorporating pyrazole units have shown significant promise for CO2 capture. The nitrogen atoms in the pyrazole ring act as Lewis basic sites that have a strong affinity for CO2. osti.gov Pyrazole-based microporous organic polymers (MOPs) have been synthesized and demonstrate high CO2 uptake capacity. researchgate.netacs.org The presence of the N-H group in the pyrazole ring, in particular, has been shown to enhance CO2 adsorption compared to N-substituted analogues. acs.org

Heavy Metal Remediation: The chelating ability of pyrazole derivatives makes them excellent candidates for removing toxic heavy metal ions from aqueous solutions. Hybrid materials created by immobilizing pyrazole derivatives onto a silica (B1680970) gel surface have been developed as efficient and recyclable adsorbents. rsc.org These materials show high selectivity and adsorption capacity for heavy metals such as lead (Pb(II)), cadmium (Cd(II)), copper (Cu(II)), and zinc (Zn(II)). nih.govmdpi.comacs.org The combination of pyrazole with other ligating groups, like pyridine (B92270) or thiophene, on the silica support can further enhance the binding affinity and selectivity for specific metal ions. nih.govacs.org

Integration into Hybrid Molecular Systems

The strategic positioning of the ethoxy and iodo substituents on the 1H-pyrazole ring makes this compound an exceptionally valuable synthon for integration into complex hybrid molecular systems. The term "hybrid molecule" in this context refers to a compound that combines the pyrazole core with other distinct chemical scaffolds, such as other heterocyclic systems or carbocyclic moieties, to generate novel structures with specialized functions. The utility of this compound lies in its capacity to undergo selective, high-yield coupling reactions, allowing for the precise construction of these larger, multi-component molecules. nih.govresearchgate.net

The presence of the iodine atom at the C4 position is particularly significant, as it serves as a versatile handle for palladium-catalyzed cross-coupling reactions. nih.gov These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Research has demonstrated the successful application of Suzuki-Miyaura and Negishi cross-coupling reactions to introduce aryl and benzyl groups, respectively, at the C4 position of the pyrazole ring. nih.govresearchgate.net This capability allows for the systematic extension of the pyrazole core, linking it to various substituted aromatic systems to explore structure-activity relationships in medicinal chemistry. researchgate.netacs.org

Furthermore, the pyrazole's NH group provides a reactive site for N-arylation, enabling the fusion of the pyrazole with other heterocyclic systems. nih.gov A prominent example of this is the synthesis of pyrazolyl-azine hybrid molecules. In this process, this compound or its derivatives are reacted with halogenated azines (such as fluoropyridines) in the presence of a base like cesium carbonate. semanticscholar.org This method has been effectively used to create a library of 2-(3-alkoxy-1H-pyrazol-1-yl)azine derivatives. acs.orgsemanticscholar.org

A key application of these hybrid molecules is in the development of enzyme inhibitors. semanticscholar.org Specifically, hybrid systems incorporating the 3-ethoxy-pyrazole scaffold have been investigated as inhibitors of human dihydroorotate dehydrogenase (DHODH), an enzyme targeted for immunosuppressive and antiviral therapies. acs.orgsemanticscholar.org The pyrazole moiety acts as a central scaffold, which is then elaborated with other chemical groups to optimize binding and inhibitory activity against the enzyme. researchgate.netsemanticscholar.org The synthesis of these complex molecules showcases the modularity offered by the this compound building block, where different fragments can be systematically attached to the pyrazole core to fine-tune biological activity. nih.govsemanticscholar.org

The following table summarizes the key cross-coupling reactions used to integrate this compound into larger molecular frameworks.

Table 1: Integration of this compound via Cross-Coupling Reactions

| Coupling Reaction | Reactive Site on Pyrazole | Coupled Fragment | Resulting Hybrid System |

|---|---|---|---|

| Suzuki-Miyaura Reaction | C4-Iodo | Arylboronic acids | C4-Aryl-3-ethoxypyrazoles |

| Negishi Reaction | C4-Iodo | Benzylzinc halides | C4-Benzyl-3-ethoxypyrazoles |

| Lam-Cham N-Arylation | N1-H | Arylboronic acids | N-Aryl-3-ethoxypyrazoles |

List of Compounds

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-ethoxy-5-iodo-1H-pyrazole |

| 4-bromo-3-iodo-1H-pyrazole |

| 2-(3-alkoxy-1H-pyrazol-1-yl)azines |

| Benzylzinc halides |

| Cesium carbonate |

| Diethyl 2-(ethoxymethylene)malonate |

| Ethyl 3-ethoxy-1H-pyrazole-4-carboxylate |

| Fluoropyridines |

| Hydrazine (B178648) monohydrochloride |

Mechanistic and Theoretical Investigations of 3 Ethoxy 4 Iodo 1h Pyrazole Reactions

Elucidation of Reaction Mechanisms for Synthetic Transformations

The synthetic utility of 3-Ethoxy-4-iodo-1H-pyrazole is most prominently demonstrated in its participation in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling. eurasianjournals.comeurasianjournals.commdpi.comnobelprize.org These reactions are fundamental in medicinal chemistry for creating carbon-carbon bonds to build complex drug-like molecules. eurasianjournals.com

Proposed Reaction Pathways for Cyclization and Functionalization

Specific studies detailing proposed reaction pathways for cyclization and other functionalization reactions originating from this compound are scarce. Its primary documented functionalization is the replacement of the iodine atom.

The general, well-established mechanism for a Negishi cross-coupling reaction, in which this compound would act as the electrophile (R¹X), involves a catalytic cycle with a palladium complex. This cycle is broadly understood to proceed through three main steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with the this compound, breaking the carbon-iodine bond and forming a new organopalladium(II) complex.

Transmetalation: An organozinc reagent (R²M) transfers its organic group to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle. nobelprize.org

Detailed Analysis of Key Steps (e.g., [3+2] cycloaddition, intramolecular cyclization, decarboxylation, H-shifts)

There is a lack of specific research in the accessible literature providing a detailed mechanistic analysis of reactions such as [3+2] cycloaddition, intramolecular cyclization, decarboxylation, or H-shifts for this compound. Research on this compound has been largely focused on its application in synthesis rather than the elucidation of these specific mechanistic aspects.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry has become a vital tool for understanding the structural and functional properties of pyrazole (B372694) derivatives in general. eurasianjournals.comeurasianjournals.com Methods like Density Functional Theory (DFT) can provide detailed insights into electronic structure, reactivity, and reaction mechanisms. researchgate.net

Theoretical Predictions of Reactivity and Regioselectivity

Dedicated computational studies that make theoretical predictions on the reactivity and regioselectivity of this compound are not readily found in the scientific literature. For pyrazole systems in general, computational methods are used to predict binding modes to biological targets and to elucidate complex structure-activity relationships. eurasianjournals.commdpi.com The electronic properties of substituents are known to heavily influence the tautomeric equilibrium and reactivity of the pyrazole ring. mdpi.com For 4-iodopyrazoles, the iodine atom provides a predictable site for electrophilic attack in cross-coupling reactions. researchgate.net

Energy Barrier Calculations and Transition State Characterization

Specific energy barrier calculations and transition state characterizations for reactions involving this compound have not been reported. Such computational studies are essential for a deep understanding of reaction kinetics and mechanisms but appear to be an area yet to be explored for this particular compound.

Structural Studies for Mechanistic and Isomeric Elucidation

While routine analytical data such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are available for this compound and its derivatives, in-depth structural studies like X-ray crystallography, specifically aimed at elucidating reaction mechanisms or isomeric forms, are not widely published. nih.gov Structural analysis, often complemented by Hirshfeld calculations and DFT studies, is crucial for understanding intermolecular interactions and confirming the structures of newly synthesized pyrazole derivatives. mdpi.com For substituted pyrazoles, NMR spectroscopy is a key tool for distinguishing between isomers. researchgate.netnih.gov

Characterization Data for this compound

| Analysis Type | Data |

| ¹H NMR (CDCl₃) | 1.43 (t, 3H, J = 7.0); 4.23 (q, 2H, J = 7.0); 5.74 (d, 1H, J = 2.5); 7.37 (d, 1H, J = 2.5); 9.40 (s(l), 1H) |

| ¹³C NMR (CDCl₃) | 14.9; 64.9; 90.3; 130.2; 167.7 |

| Appearance | Off-white solid |

Table generated from data found in patent literature. nih.gov

Advanced Spectroscopic and Spectrometric Analysis for Reaction Monitoring and Product Confirmation

The investigation of reactions involving N-ethoxyethyl (EtOEt) protected iodopyrazoles utilizes a suite of advanced spectroscopic and spectrometric techniques to monitor reaction progress, identify intermediates, and confirm the structure of final products.

Reaction Monitoring: Gas Chromatography-Mass Spectrometry (GC-MS) is a key tool for monitoring the progress of reactions. For instance, during the N-H bond protection of 3,4-diiodo-1H-pyrazole and 4-bromo-3-iodo-1H-pyrazole with ethyl vinyl ether, GC-MS analysis was crucial in observing the migration of the ethoxyethyl protecting group under acidic conditions. arkat-usa.org This analysis revealed that after two hours at room temperature, a 1:1 mixture of isomers had formed, demonstrating the power of this technique in tracking reaction kinetics and isomer distribution. arkat-usa.org

Product Confirmation: Once reactions are complete and products are isolated, their structures are unequivocally confirmed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR): Both ¹H NMR and ¹³C NMR are used to elucidate the detailed molecular structure. For example, the successful synthesis of 1-(1-ethoxyethyl)-3,4-diiodo-1H-pyrazole was confirmed by its characteristic NMR spectra.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS): MS provides the mass-to-charge ratio (m/z) of the compound and its fragments, confirming the molecular weight. HRMS provides a highly accurate mass measurement, which is used to confirm the elemental composition of the synthesized molecule. arkat-usa.org

The data below illustrates the typical spectroscopic and spectrometric characterization for key N-ethoxyethyl protected iodopyrazole intermediates.

Table 1: Spectroscopic and Spectrometric Data for Key Iodopyrazole Intermediates

| Compound Name | ¹³C NMR (100 MHz, DMSO-d6) δ (ppm) | Mass Spectrometry (MS) m/z (%) | High-Resolution Mass Spectrometry (HRMS) [M+Na]⁺ |

|---|---|---|---|

| 1-(1-Ethoxyethyl)-3,4-diiodo-1H-pyrazole | 15.1, 21.5, 63.9, 73.1, 87.5, 108.5, 135.2 | 392 (33), 320 (61), 221 (21), 72 (74), 45 (100) | Calculated: 414.8775; Found: 414.8768 |

| 4-Bromo-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole | 15.1, 21.4, 63.9, 87.9, 102.6, 102.7, 130.5 | 346:344 (8:8), 302:300 (11:11), 175 (10), 73 (92), 45 (100) | Calculated: 366.8913; Found: 366.8916 |

| 1-(1-Ethoxyethyl)-3-iodo-4-nitro-1H-pyrazole | 15.1, 21.4, 26.8, 63.7, 87.1, 87.2, 114.2, 120.1, 122.7, 143.3, 143.7 | 334 (0.4), 289 (7), 262 (6), 163 (18), 73 (100), 45 (74) | Calculated: 356.9682; Found: 356.9685 |

Data sourced from Tutonda, M.; et al. Arkivoc, 2014. arkat-usa.org

X-ray Crystallographic Analysis of Key Intermediates and Products

The crystal structure of 4-iodo-1H-pyrazole, a direct precursor for many substituted iodopyrazoles, has been determined, completing the crystallographic data for the entire series of 4-halogenated-1H-pyrazoles. mdpi.com This analysis provides crucial insights into the bond lengths, angles, and supramolecular interactions governed by the pyrazole core and the iodine substituent.

Crystals of 4-iodo-1H-pyrazole were found to belong to the orthorhombic Cmme space group. nih.gov Unlike its chloro and bromo analogs which form trimeric hydrogen-bonding motifs, the iodo analog forms catemeric (chain-like) structures through intermolecular N-H···N hydrogen bonds. mdpi.comnih.gov This structural information is fundamental for theoretical models predicting the reactivity and interaction of its derivatives.

Table 2: Crystallographic Data for 4-iodo-1H-pyrazole

| Parameter | Value |

|---|---|

| Chemical Formula | C₃H₃IN₂ |

| Crystal System | Orthorhombic |

| Space Group | Cmme |

| a (Å) | 3.9982(4) |

| b (Å) | 16.5492(15) |

| c (Å) | 7.3703(7) |

| Volume (ų) | 487.21(8) |

| Temperature (K) | 172 |

| H-Bonding Motif | Catemer |

Data sourced from Rue, K. L.; et al. Crystals, 2023. nih.gov

Future Research Directions and Outlook for 3 Ethoxy 4 Iodo 1h Pyrazole

Development of Sustainable and Efficient Synthetic Routes

The future development of synthetic routes to 3-ethoxy-4-iodo-1H-pyrazole and its derivatives will likely be guided by the principles of green and sustainable chemistry, aiming for processes that are not only efficient but also environmentally benign.

Current synthetic approaches to the 3-ethoxypyrazole core often involve the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine (B178648). chim.it For instance, the precursor ethyl 3-ethoxy-1H-pyrazole-4-carboxylate can be synthesized from the reaction of diethyl 2-(ethoxymethylene)malonate with hydrazine. Subsequent hydrolysis, decarboxylation, and iodination would then yield this compound.

Future research will likely focus on improving the greenness of such sequences. Key areas of investigation will include the use of greener solvents, the development of catalytic systems to replace stoichiometric reagents, and the optimization of reaction conditions to reduce energy consumption. nih.gov A critical metric in this endeavor is atom economy, which measures the efficiency of a reaction in converting reactants to the final product.

For example, the initial pyrazole-forming reaction from diethyl 2-(ethoxymethylene)malonate and hydrazine monohydrate has a theoretical atom economy that can be calculated to highlight its efficiency.

Interactive Data Table: Theoretical Atom Economy Calculation

| Reactant | Formula | Molecular Weight ( g/mol ) | Moles | Mass (g) |

| Diethyl 2-(ethoxymethylene)malonate | C10H16O5 | 216.23 | 1 | 216.23 |

| Hydrazine | N2H4 | 32.05 | 1 | 32.05 |

| Total Reactants | 248.28 | 248.28 | ||

| Product | Formula | Molecular Weight ( g/mol ) | Moles | Mass (g) |

| 3-Ethoxy-1H-pyrazole | C5H8N2O | 112.13 | 1 | 112.13 |

| Byproducts | Formula | Molecular Weight ( g/mol ) | Moles | Mass (g) |

| Ethanol (B145695) | C2H5OH | 46.07 | 1 | 46.07 |

| Water | H2O | 18.02 | 1 | 18.02 |

| Carbon dioxide | CO2 | 44.01 | 1 | 44.01 |

| Atom Economy (%) | 45.16% |

This calculation is for the formation of the basic 3-ethoxypyrazole ring, assuming subsequent decarboxylation. The calculation highlights that a significant portion of the reactant atoms form byproducts.

Future research will aim to design synthetic pathways with higher atom economy, for example, through cycloaddition reactions that incorporate a greater proportion of the reactant atoms into the final pyrazole (B372694) structure. chim.it

Flow chemistry has emerged as a powerful technology for the synthesis of heterocyclic compounds, including pyrazoles, offering advantages such as enhanced safety, improved reaction control, and easier scalability. nih.govresearchgate.net The synthesis of pyrazoles has been successfully demonstrated in continuous-flow systems, often leading to significantly reduced reaction times and higher yields compared to traditional batch methods. nih.gov

Given the potential for exothermic events in some pyrazole syntheses, flow chemistry offers a safer alternative by minimizing the reaction volume at any given time and providing superior heat transfer. mit.edu Future research is expected to adapt existing batch syntheses of this compound and its precursors to continuous-flow processes. This would not only enhance the safety and efficiency of the synthesis but also allow for the on-demand production of this valuable building block. The integration of in-line purification and analysis techniques could further streamline the manufacturing process, making it more efficient and cost-effective. mit.edu

Discovery of Novel Reactivity Modes and Functionalization Strategies

The iodine substituent at the C4 position of this compound is a key handle for a variety of functionalization reactions, most notably transition-metal-catalyzed cross-coupling reactions. arkat-usa.org Future research will likely focus on expanding the repertoire of these reactions and discovering new reactivity modes.

The Sonogashira coupling of terminal alkynes with aryl or vinyl halides is a well-established method for forming carbon-carbon bonds. wikipedia.org This reaction has been applied to iodopyrazole derivatives to introduce alkynyl substituents, which can then be further elaborated. arkat-usa.orgresearchgate.net Similarly, Suzuki coupling reactions offer a powerful means to introduce aryl or heteroaryl groups at the C4 position.

Interactive Data Table: Potential Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Structure |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) cocatalyst, Base | 4-Alkynyl-3-ethoxy-1H-pyrazole |

| Suzuki | Boronic Acid (R-B(OH)2) | Pd catalyst, Base | 4-Aryl/Vinyl-3-ethoxy-1H-pyrazole |

| Heck | Alkene | Pd catalyst, Base | 4-Alkenyl-3-ethoxy-1H-pyrazole |

| Buchwald-Hartwig | Amine (R2NH) | Pd catalyst, Ligand, Base | 4-Amino-3-ethoxy-1H-pyrazole |

| Stille | Organostannane (R-Sn(Alkyl)3) | Pd catalyst | 4-Aryl/Vinyl-3-ethoxy-1H-pyrazole |

Beyond these established methods, future research will likely explore more novel functionalization strategies. This could include the development of C-H activation methods at other positions on the pyrazole ring, leveraging the electronic influence of the existing substituents. Additionally, the interplay between the ethoxy group, the iodine atom, and the N-H group could lead to new modes of cycloaddition or ring-transformation reactions, opening up access to new heterocyclic systems. mdpi.com

Expansion of the Scope of Complex Molecular Architectures Accessible

As a multifunctional building block, this compound has the potential to serve as a starting point for the synthesis of a wide range of complex molecular architectures. scranton.edu The ability to selectively functionalize the C4 and N1 positions allows for the stepwise construction of highly substituted pyrazole derivatives.

Future research will likely focus on utilizing this building block in the total synthesis of natural products or in the construction of libraries of complex molecules for screening purposes. The pyrazole core is a common motif in bioactive compounds, and the unique substitution pattern of this compound could provide access to novel chemical space. chim.it For instance, the ethoxy group can be hydrolyzed to the corresponding pyrazol-5-one, a different class of heterocycle with its own unique reactivity and applications.

The sequential application of cross-coupling reactions at the C4 position, followed by N-alkylation or N-arylation, can be envisaged as a powerful strategy for generating molecular diversity from this single starting material. This approach would allow for the systematic variation of substituents around the pyrazole core, facilitating the exploration of structure-activity relationships in various contexts.

Exploration of Niche Applications in Emerging Chemical Technologies (excluding direct pharmacological uses)

While pyrazole derivatives are widely explored in medicine, the unique electronic and structural features of functionalized pyrazoles also make them attractive candidates for applications in materials science and other emerging technologies. arkat-usa.org Future research on this compound could focus on its potential use as a precursor for functional organic materials.

For example, pyrazole-containing compounds have been investigated for their use in organic light-emitting diodes (OLEDs). arkat-usa.org The ability to introduce various aryl and alkynyl substituents onto the this compound core via cross-coupling reactions could allow for the fine-tuning of the electronic and photophysical properties of the resulting molecules. This could lead to the development of new materials with tailored emission spectra, quantum yields, and charge-transport properties.

Furthermore, the pyrazole nucleus is known to act as a ligand for transition metals. arkat-usa.org The synthesis of novel ligands derived from this compound could lead to the development of new catalysts for a variety of organic transformations. The electronic properties of the ligand, and thus the catalytic activity of the resulting metal complex, could be systematically modified by changing the substituent at the C4 position. Other potential applications to be explored could be in the field of agrochemicals or as functional dyes, where the photostability and electronic properties of the pyrazole core can be exploited. The development of organic nanomaterials from functionalized heterocyclic building blocks is another emerging area where derivatives of this compound could find application. nih.gov

Q & A

Q. Key Considerations :

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Monitor reaction progress using TLC or HPLC to avoid over-iodination.

Advanced: How can regioselectivity challenges during iodination of 3-ethoxypyrazole derivatives be resolved?

Methodological Answer :

Regioselectivity in iodination is influenced by:

- Substituent effects : The ethoxy group at position 3 directs electrophilic substitution to position 4 due to its electron-donating resonance effect .

- Reagent choice : Using iodine monochloride (ICl) instead of I₂ enhances regioselectivity by reducing competing side reactions.

- Temperature control : Lower temperatures (0–5°C) minimize kinetic byproducts, favoring the thermodynamically stable 4-iodo isomer .

Q. Validation :

- Characterize products via H/C NMR and high-resolution mass spectrometry (HRMS) to confirm regiochemistry.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Q. Methodological Answer :

- NMR Spectroscopy :

- X-ray Crystallography : Use OLEX2 software for structure refinement to resolve bond angles and electronic density maps (e.g., C-I bond length ~2.09 Å) .

Advanced: How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Q. Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (FMOs). The LUMO energy of the C-I bond indicates susceptibility to nucleophilic attack .

- Transition State Modeling : Simulate Pd-catalyzed coupling reactions (e.g., Suzuki-Miyaura) to predict activation barriers and selectivity for aryl/alkynyl substituents .

Q. Experimental Validation :

- Compare computed results with experimental yields using Pd(PPh₃)₄ catalyst and K₂CO₃ base in THF/H₂O .

Basic: What are the primary applications of this compound in medicinal chemistry?

Q. Methodological Answer :

- Pharmacophore Development : The iodine atom serves as a halogen-bonding motif for targeting enzyme active sites (e.g., kinases).

- Antimicrobial Screening : Test against Gram-positive bacteria (MIC assays in Mueller-Hinton broth) .

Advanced: How can structural modifications enhance the bioactivity of this compound derivatives?

Q. Methodological Answer :

Q. Biological Evaluation :

- Perform dose-response assays (IC₅₀ determination) on cancer cell lines (e.g., MCF-7) using MTT protocol .

Basic: How to resolve contradictions in reported solubility data for this compound?

Q. Methodological Answer :

- Solvent Screening : Test solubility in DMSO, methanol, and chloroform via gravimetric analysis.

- Standardization : Use USP guidelines for equilibrium solubility measurements (shake-flask method, 24 h agitation) .

Advanced: What crystallographic parameters define the solid-state packing of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.